4-Ethoxycinnamic Acid

Description

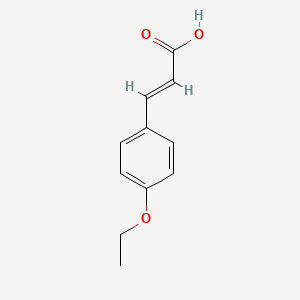

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-ethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-14-10-6-3-9(4-7-10)5-8-11(12)13/h3-8H,2H2,1H3,(H,12,13)/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLOUWYGNATKKZ-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2373-79-7 | |

| Record name | 4-Ethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethoxycinnamic Acid: Properties, Structure, and Synthesis

A Note to the Researcher: As a Senior Application Scientist, it is imperative to begin this guide with a note on the current state of available research. While the structurally similar 4-methoxycinnamic acid is extensively documented, detailed experimental data and in-depth literature on 4-ethoxycinnamic acid are notably scarce. This guide has been compiled based on the limited available information and draws upon established principles of organic chemistry and reasoned comparisons with its methoxy analog to provide a foundational understanding for researchers, scientists, and drug development professionals. All comparative data is explicitly noted to ensure scientific integrity.

Introduction and Overview

4-Ethoxycinnamic acid is an organic compound belonging to the cinnamic acid family. These compounds are characterized by a phenyl group attached to an acrylic acid moiety. The "4-ethoxy" designation specifies an ethoxy group (-OCH₂CH₃) substituted at the para-position of the phenyl ring. Cinnamic acid derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as synthetic intermediates.

While specific applications for 4-ethoxycinnamic acid are not widely reported, its structural similarity to other alkoxycinnamic acids, such as 4-methoxycinnamic acid, suggests potential applications in areas like:

-

UV Filtering: Alkoxycinnamic acid esters are known for their ability to absorb UV radiation, making them common ingredients in sunscreens and other cosmetic formulations.

-

Pharmaceutical Intermediates: The carboxylic acid and alkene functionalities provide reactive sites for further chemical modifications, positioning it as a potential building block for more complex active pharmaceutical ingredients (APIs).

-

Antioxidant and Anti-inflammatory Research: Phenolic compounds, including derivatives of cinnamic acid, are often investigated for their potential antioxidant and anti-inflammatory properties.

This guide will provide a detailed overview of the known chemical properties, structure, and synthesis of 4-ethoxycinnamic acid, while also highlighting areas where further research is needed.

Chemical Structure and Properties

The fundamental structure of 4-ethoxycinnamic acid is a testament to its potential for diverse chemical interactions. The molecule can be conceptually divided into three key functional regions: the ethoxy-substituted phenyl ring, the acrylic acid moiety, and the conjugated system that links them.

Molecular Structure

The IUPAC name for this compound is (2E)-3-(4-ethoxyphenyl)prop-2-enoic acid. The (E)-isomer (trans) is generally the more stable and common form due to reduced steric hindrance compared to the (Z)-isomer (cis).

Diagram: Chemical Structure of 4-Ethoxycinnamic Acid

Caption: Chemical structure of (2E)-3-(4-ethoxyphenyl)prop-2-enoic acid.

Physicochemical Properties

| Property | 4-Ethoxycinnamic Acid (Estimated/Predicted) | 4-Methoxycinnamic Acid (Experimental) | Reference/Note |

| Molecular Formula | C₁₁H₁₂O₃ | C₁₀H₁₀O₃ | |

| Molecular Weight | 192.21 g/mol | 178.18 g/mol | [1][2] |

| Appearance | Likely a white to off-white crystalline solid | White to off-white crystalline solid | Based on the appearance of similar cinnamic acid derivatives.[3] |

| Melting Point | Predicted to be slightly lower than 4-methoxycinnamic acid due to the larger, more flexible ethoxy group. | 170-173 °C | The larger ethoxy group may disrupt crystal lattice packing, leading to a lower melting point.[2] |

| Boiling Point | Higher than 4-methoxycinnamic acid | ~317 °C (decomposes) | Increased molecular weight generally leads to a higher boiling point. |

| Solubility | Expected to have low solubility in water, soluble in organic solvents like ethanol, methanol, and DMSO. | Low solubility in water, soluble in methanol and DMSO. | The longer alkyl chain of the ethoxy group may slightly decrease water solubility and increase solubility in nonpolar organic solvents compared to the methoxy analog.[4][5] |

| pKa | Predicted to be around 4.5 | ~4.54 | The electronic effect of the 4-alkoxy group on the acidity of the carboxylic acid is expected to be very similar for both methoxy and ethoxy substituents. |

Spectral Data

No publicly available, verified spectral data (¹H NMR, ¹³C NMR, IR, MS) for 4-ethoxycinnamic acid could be located. However, a predictive analysis based on its structure allows for the estimation of key spectral features.

-

¹H NMR: Expected signals would include:

-

A triplet and a quartet in the aliphatic region corresponding to the ethyl group protons.

-

Two doublets in the aromatic region for the para-substituted phenyl ring protons.

-

Two doublets in the vinylic region with a large coupling constant (~16 Hz) characteristic of a trans-alkene.

-

A broad singlet for the carboxylic acid proton.

-

-

¹³C NMR: Key signals would include:

-

Two distinct carbons for the ethoxy group.

-

Four signals for the aromatic carbons (due to symmetry).

-

Two signals for the alkene carbons.

-

A signal for the carbonyl carbon of the carboxylic acid.

-

-

IR Spectroscopy: Characteristic absorption bands would be expected for:

-

O-H stretching of the carboxylic acid (broad, ~2500-3300 cm⁻¹).

-

C=O stretching of the carboxylic acid (~1680-1710 cm⁻¹).

-

C=C stretching of the alkene and aromatic ring (~1600-1650 cm⁻¹).

-

C-O stretching of the ether linkage (~1250 cm⁻¹).

-

-

Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z 192. Common fragmentation patterns would likely involve the loss of the ethoxy group, the carboxylic acid group, and cleavage of the acrylic side chain.

Synthesis and Reactivity

The synthesis of 4-ethoxycinnamic acid typically follows established methods for the preparation of cinnamic acids, most notably the Knoevenagel condensation.

Knoevenagel Condensation

This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid. For the synthesis of 4-ethoxycinnamic acid, the precursors are 4-ethoxybenzaldehyde and malonic acid. The reaction is typically base-catalyzed. A study on the "Effect of β-Alanine on The Preparation of 4-Ethoxy-Cinnamic Acid" suggests that this reaction is a viable synthetic route.

Diagram: Synthesis Workflow for 4-Ethoxycinnamic Acid

Caption: General workflow for the synthesis of 4-ethoxycinnamic acid via Knoevenagel condensation.

Experimental Protocol (Generalized)

The following is a generalized protocol based on the synthesis of similar cinnamic acids. Note: This protocol should be optimized for the specific synthesis of 4-ethoxycinnamic acid.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-ethoxybenzaldehyde (1.0 eq), malonic acid (~2.5 eq), and a catalytic amount of β-alanine (~0.1 eq).

-

Solvent Addition: Add pyridine as the solvent and base.

-

Heating: Heat the reaction mixture to reflux for a period of 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath.

-

Acidification: Slowly add concentrated hydrochloric acid to the cooled reaction mixture. This protonates the carboxylate and causes the product to precipitate out of the solution.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration.

-

Washing: Wash the solid with cold water to remove any remaining pyridine hydrochloride and other water-soluble impurities.

-

Drying: Dry the solid product thoroughly.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 4-ethoxycinnamic acid.

Applications in Research and Development

While specific, large-scale applications of 4-ethoxycinnamic acid are not well-documented, its structure provides a strong basis for its use in several research and development areas.

Precursor for UV-Absorbing Esters

The primary utility of related alkoxycinnamic acids is in the synthesis of their esters, which are widely used as UV filters. For example, 2-ethylhexyl 4-methoxycinnamate is a common ingredient in sunscreens. It is highly probable that esters of 4-ethoxycinnamic acid would exhibit similar UV-absorbing properties, making this a key area for potential application and research. The synthesis would involve a standard esterification reaction, such as a Fischer esterification with the desired alcohol under acidic conditions.

Building Block in Medicinal Chemistry

The carboxylic acid functionality of 4-ethoxycinnamic acid is a versatile handle for a variety of chemical transformations, including:

-

Amidation: Reaction with amines to form amides, a common linkage in many pharmaceutical compounds.

-

Reduction: Reduction of the carboxylic acid to an alcohol.

-

Halogenation: Conversion of the carboxylic acid to an acyl halide, a more reactive intermediate for further synthesis.

These reactions allow for the incorporation of the 4-ethoxyphenylpropenoyl scaffold into larger, more complex molecules with potential biological activity.

Safety and Handling

General Safety Precautions (based on 4-methoxycinnamic acid):

-

Hazard Classification: Likely to be classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation.[3][6]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Do not induce vomiting.

-

Conclusion and Future Outlook

4-Ethoxycinnamic acid represents a potentially valuable but currently under-researched chemical entity. Its structural analogy to well-characterized cinnamic acid derivatives suggests a high potential for applications in cosmetics, pharmaceuticals, and materials science. The clear scarcity of comprehensive data on its physicochemical properties, spectral characteristics, and biological activity highlights a significant opportunity for further academic and industrial research.

Future investigations should focus on:

-

The development and optimization of scalable, green synthesis routes.

-

A thorough characterization of its physical and spectral properties.

-

Evaluation of the UV-absorbing properties of its various esters.

-

Screening for biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.

By addressing these knowledge gaps, the scientific community can fully elucidate the potential of 4-ethoxycinnamic acid and pave the way for its application in novel technologies and therapeutics.

References

- Nguyen, T. H., Tran, T. Y. N., et al. (2018). Effect of β-Alanine on The Preparation of 4-Ethoxy-Cinnamic Acid.

-

PubChem. (n.d.). 4-Methoxycinnamic Acid. Retrieved from [Link]

Sources

- 1. 4-Methoxycinnamic Acid | C10H10O3 | CID 699414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-甲氧基肉桂酸,主要为反式 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. CAS 830-09-1: 4-Methoxycinnamic acid | CymitQuimica [cymitquimica.com]

- 4. jnfuturechemical.com [jnfuturechemical.com]

- 5. 4-Methoxycinnamic acid | 830-09-1 [chemicalbook.com]

- 6. 4-METHOXYCINNAMIC ACID 2-ETHYLHEXYL ESTER(83834-59-7) 1H NMR [m.chemicalbook.com]

4-Ethoxycinnamic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Landscape of Cinnamic Acid Derivatives in Research

Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant attention in the scientific community, particularly in the fields of medicinal chemistry and materials science. Their versatile chemical structure, characterized by a phenyl group attached to an acrylic acid moiety, allows for a wide range of substitutions on the aromatic ring, leading to a diverse array of physicochemical and biological properties. While extensive research has been conducted on analogs such as 4-methoxycinnamic acid, the subject of this guide, 4-ethoxycinnamic acid, represents a more novel area of exploration.

This technical guide aims to provide a comprehensive overview of 4-ethoxycinnamic acid, focusing on its fundamental chemical properties, synthesis, and potential applications for researchers and professionals in drug development. By presenting a detailed analysis of this specific derivative, we intend to equip scientists with the foundational knowledge required to explore its potential in their respective fields of study.

Physicochemical Properties of 4-Ethoxycinnamic Acid

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. These properties dictate its solubility, stability, and interaction with biological systems.

Key Physicochemical Data:

| Property | Value | Source |

| CAS Number | 24393-56-6 | |

| Molecular Formula | C₁₁H₁₂O₃ | |

| Molecular Weight | 192.21 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 195-198 °C | |

| Solubility | Soluble in methanol, ethanol, and other organic solvents. |

The replacement of the methoxy group with an ethoxy group in the para position of the phenyl ring subtly alters the molecule's lipophilicity and steric hindrance, which can have significant implications for its biological activity and formulation characteristics.

Synthesis of 4-Ethoxycinnamic Acid: A Methodological Approach

The synthesis of 4-ethoxycinnamic acid can be achieved through several established organic chemistry reactions. A common and effective method is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene group.

Experimental Protocol: Knoevenagel Condensation for the Synthesis of 4-Ethoxycinnamic Acid

This protocol outlines a general procedure for the synthesis of 4-ethoxycinnamic acid. Researchers should optimize the reaction conditions based on their specific laboratory setup and desired scale.

Materials:

-

4-Ethoxybenzaldehyde

-

Malonic acid

-

Pyridine (as solvent and base)

-

Piperidine (as catalyst)

-

Hydrochloric acid (for acidification)

-

Ethanol (for recrystallization)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, heating mantle, filtration apparatus)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-ethoxybenzaldehyde and malonic acid in pyridine.

-

Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly add hydrochloric acid to acidify the mixture, which will precipitate the crude 4-ethoxycinnamic acid.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 4-ethoxycinnamic acid.

-

Characterization: Confirm the identity and purity of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Causality in Experimental Choices:

-

Pyridine: Serves as both a solvent to dissolve the reactants and a base to facilitate the deprotonation of malonic acid.

-

Piperidine: A stronger base than pyridine, it acts as a more effective catalyst to initiate the condensation reaction.

-

Acidification: The addition of hydrochloric acid protonates the carboxylate intermediate, leading to the precipitation of the final carboxylic acid product.

-

Recrystallization: This purification technique is crucial for removing unreacted starting materials and byproducts, yielding a product of high purity.

Synthesis Workflow Diagram:

Caption: Knoevenagel condensation workflow for the synthesis of 4-ethoxycinnamic acid.

Potential Applications in Research and Drug Development

While the body of research specifically focused on 4-ethoxycinnamic acid is still developing, the known biological activities of its analogs provide a strong basis for its potential applications.

Areas of Investigation:

-

Antimicrobial Activity: Cinnamic acid derivatives have demonstrated efficacy against a range of bacteria and fungi. The ethoxy modification may influence the compound's ability to penetrate microbial cell membranes.

-

Antioxidant Properties: The phenolic structure of 4-ethoxycinnamic acid suggests potential antioxidant activity, which is a key therapeutic target in many diseases associated with oxidative stress.

-

Enzyme Inhibition: The structural similarity to natural enzyme substrates makes it a candidate for the development of inhibitors for enzymes involved in disease pathways.

-

Precursor for Novel Compounds: 4-Ethoxycinnamic acid can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic value.

Logical Relationship Diagram for Research Applications:

Caption: Potential research applications stemming from the structure of 4-ethoxycinnamic acid.

Conclusion and Future Directions

4-Ethoxycinnamic acid represents a promising, yet underexplored, derivative of cinnamic acid. Its unique physicochemical properties, stemming from the ethoxy substitution, warrant further investigation into its biological activities. The synthetic protocol provided in this guide offers a reliable method for its preparation, enabling researchers to access this compound for their studies. Future research should focus on a comprehensive evaluation of its antimicrobial, antioxidant, and enzyme inhibitory potential, which could pave the way for its development as a novel therapeutic agent or a valuable tool in drug discovery.

References

-

PubChem. Compound Summary for CID 3034237, 4-Ethoxycinnamic acid. National Center for Biotechnology Information. [Link]

Strategic Synthesis of 4-Ethoxycinnamic Acid: A Methodological Whitepaper for Drug Development Professionals

An In-depth Technical Guide for Researchers

Executive Summary: 4-Ethoxycinnamic acid and its structural analogs are valuable intermediates in the synthesis of complex active pharmaceutical ingredients (APIs), prized for the therapeutic potential of their derivatives, which include anti-inflammatory, antimicrobial, and antidiabetic properties. This guide provides a comprehensive, technically-grounded walkthrough for the synthesis of 4-ethoxycinnamic acid from 4-hydroxybenzaldehyde. The described two-step synthetic pathway, involving a Williamson ether synthesis followed by a Knoevenagel-Doebner condensation, is detailed with an emphasis on the underlying chemical principles, field-proven experimental protocols, and robust analytical validation. This document is intended to serve as a practical and authoritative resource for researchers and scientists in the field of medicinal chemistry and drug development.

Introduction: The Significance of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a class of organic compounds widely found in the plant kingdom. Their phenylpropanoid backbone is a versatile scaffold for chemical modification, leading to a diverse range of biologically active molecules. The methoxy analog, 4-methoxycinnamic acid, is particularly well-studied and has demonstrated a wide spectrum of therapeutic activities, including anticancer, antidiabetic, antimicrobial, hepatoprotective, and neuroprotective effects.[1][2] These properties highlight the potential of this class of molecules in drug discovery.[2] The ethylated analog, 4-ethoxycinnamic acid, is an equally important intermediate, offering modified lipophilicity and metabolic profiles that can be advantageous in API development.

This guide focuses on a reliable and scalable synthesis of 4-ethoxycinnamic acid, beginning with the readily available starting material, 4-hydroxybenzaldehyde.

Overall Synthetic Strategy

The conversion of 4-hydroxybenzaldehyde to 4-ethoxycinnamic acid is efficiently achieved via a two-step process. This strategy ensures high yields and purity by first protecting the phenolic hydroxyl group and then extending the carbon chain to form the desired α,β-unsaturated acid.

-

Step 1: O-Ethylation via Williamson Ether Synthesis. The phenolic proton of 4-hydroxybenzaldehyde is removed by a base, and the resulting phenoxide ion acts as a nucleophile, attacking an ethylating agent (e.g., bromoethane) to form the intermediate, 4-ethoxybenzaldehyde.

-

Step 2: Carbon Chain Extension via Knoevenagel-Doebner Condensation. The intermediate aldehyde is condensed with malonic acid in the presence of a basic catalyst system (pyridine and a co-catalyst) to yield 4-ethoxycinnamic acid after subsequent decarboxylation.

Caption: High-level workflow for the synthesis of 4-ethoxycinnamic acid.

Step 1: Synthesis of 4-Ethoxybenzaldehyde via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and classical method for preparing ethers via an Sₙ2 reaction.[3][4] Its application here is ideal for the O-alkylation of a phenol.

Mechanistic Principles & Rationale

The reaction proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[5][6]

-

Deprotonation: A moderately strong base, typically anhydrous potassium carbonate (K₂CO₃), is used to deprotonate the weakly acidic phenolic hydroxyl group of 4-hydroxybenzaldehyde. This in-situ formation of the potassium phenoxide salt generates a potent nucleophile. K₂CO₃ is favored due to its low cost, moderate reactivity (which prevents unwanted side reactions), and ease of removal during workup.

-

Nucleophilic Attack: The generated phenoxide ion attacks the electrophilic carbon of a primary alkyl halide, in this case, bromoethane or iodoethane. The halide is displaced as the leaving group, forming the C-O ether bond. A primary halide is crucial to ensure the Sₙ2 pathway is favored; secondary or tertiary halides would lead to competing E2 elimination reactions.[3]

-

Solvent Choice: The reaction is typically performed in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone.[5][7] These solvents effectively solvate the cation (K⁺) while leaving the phenoxide anion relatively free and highly nucleophilic, thereby accelerating the Sₙ2 reaction rate.

Caption: Mechanistic overview of the Williamson ether synthesis step.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Hydroxybenzaldehyde | 122.12 | 10.0 g | 81.9 |

| Bromoethane | 108.97 | 10.7 g (7.2 mL) | 98.3 |

| Potassium Carbonate (anhydrous) | 138.21 | 16.9 g | 122.8 |

| N,N-Dimethylformamide (DMF) | - | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzaldehyde (10.0 g, 81.9 mmol) and anhydrous potassium carbonate (16.9 g, 122.8 mmol).

-

Add 100 mL of anhydrous DMF to the flask. Stir the suspension at room temperature for 15 minutes.

-

Add bromoethane (7.2 mL, 98.3 mmol) to the mixture dropwise via a syringe.

-

Heat the reaction mixture to 70-80 °C and maintain this temperature with vigorous stirring for 12-16 hours.[5][7] The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 400 mL of cold deionized water in a beaker. This will precipitate the crude product and dissolve the inorganic salts.

-

Stir the aqueous mixture for 30 minutes, then collect the resulting solid precipitate by vacuum filtration.

-

Wash the solid product thoroughly with water (3 x 50 mL) to remove residual DMF and salts.

-

Dry the crude 4-ethoxybenzaldehyde in a vacuum oven. The product is often of sufficient purity for the next step, but can be further purified by recrystallization from ethanol/water if necessary.[8]

Step 2: Synthesis of 4-Ethoxycinnamic Acid via Knoevenagel-Doebner Condensation

The Knoevenagel condensation is a classic method for forming C=C bonds by reacting an aldehyde or ketone with an active methylene compound, such as malonic acid.[9] The Verley-Doebner modification uses pyridine as the base/solvent and a catalytic amount of a secondary amine like piperidine or an amino acid like β-alanine, which facilitates both the condensation and subsequent decarboxylation in a one-pot procedure.[10][11]

Mechanistic Principles & Rationale

-

Carbanion Formation: Pyridine, a mild base, deprotonates malonic acid to form an enolate, which serves as the nucleophile.

-

Nucleophilic Addition: The malonic acid enolate attacks the electrophilic carbonyl carbon of 4-ethoxybenzaldehyde, forming an aldol-type addition intermediate.

-

Dehydration: This intermediate readily dehydrates (loses a molecule of water) to form an α,β-unsaturated dicarboxylic acid derivative. The basic conditions and the formation of a conjugated system drive this elimination step.

-

Decarboxylation: Upon heating, the resulting substituted malonic acid undergoes decarboxylation (loss of CO₂) to yield the final product, 4-ethoxycinnamic acid. The reaction typically produces the more thermodynamically stable (E)-isomer.

Caption: Key stages of the Knoevenagel-Doebner condensation reaction.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Ethoxybenzaldehyde | 150.17 | 10.0 g | 66.6 |

| Malonic Acid | 104.06 | 10.4 g | 99.9 |

| Pyridine | 79.10 | 30 mL | - |

| Piperidine | 85.15 | 0.5 mL | (catalyst) |

Procedure:

-

In a 100 mL round-bottom flask, dissolve 4-ethoxybenzaldehyde (10.0 g, 66.6 mmol) and malonic acid (10.4 g, 99.9 mmol) in pyridine (30 mL).[12]

-

Add a catalytic amount of piperidine (0.5 mL) to the mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 115 °C) in an oil bath for 3-4 hours. The evolution of CO₂ gas should be observed.

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Slowly and carefully pour the cooled reaction mixture into a beaker containing 150 mL of cold 10% aqueous hydrochloric acid (HCl). This step neutralizes the pyridine and protonates the carboxylate, causing the 4-ethoxycinnamic acid to precipitate out of solution.

-

Stir the acidic mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the white solid product by vacuum filtration.

-

Wash the filter cake with copious amounts of cold water to remove any remaining pyridine hydrochloride and unreacted malonic acid.

-

Purify the crude product by recrystallization from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield pure 4-ethoxycinnamic acid as a white crystalline solid.

-

Dry the final product under vacuum.

Characterization of Final Product

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 4-ethoxycinnamic acid.

Expected Analytical Data

The following table summarizes the expected data for the final product, inferred from data on its close analog, 4-methoxycinnamic acid, and general spectroscopic principles.[13]

| Analysis | Expected Results |

| Appearance | White to off-white crystalline solid |

| Melting Point | Approx. 195-198 °C |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.3 (s, 1H, -COOH), 7.65 (d, 2H, Ar-H), 7.50 (d, 1H, =CH-), 6.95 (d, 2H, Ar-H), 6.40 (d, 1H, =CH-), 4.10 (q, 2H, -OCH₂-), 1.35 (t, 3H, -CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 168.0 (C=O), 160.5 (Ar-C), 144.0 (=CH), 130.0 (Ar-CH), 126.0 (Ar-C), 116.0 (=CH), 115.0 (Ar-CH), 63.5 (-OCH₂-), 14.5 (-CH₃) |

| IR (KBr, cm⁻¹) | 2500-3300 (broad, O-H stretch), 1680 (C=O stretch), 1625 (C=C stretch), 1250 (C-O stretch), 980 (trans C-H bend) |

Field Insights and Process Optimization

-

Choice of Base in Step 1: While K₂CO₃ is standard, other bases like cesium carbonate can accelerate the reaction but at a higher cost.[11] Sodium hydride (NaH) is also effective but requires strictly anhydrous conditions and greater handling care.

-

Catalyst in Step 2: β-alanine can be used as an alternative to piperidine and is sometimes favored in green chemistry approaches.[10] The choice of catalyst can influence reaction time and yield.

-

Microwave Synthesis: Both the Williamson ether synthesis and the Knoevenagel condensation can be significantly accelerated using microwave irradiation, reducing reaction times from hours to minutes.[10][14] This is particularly valuable for rapid library synthesis in a drug discovery context.

-

Purification: While precipitation and recrystallization are effective, column chromatography can be employed for exceptionally high purity requirements, though it is less scalable.

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Bromoethane is volatile and a suspected carcinogen. Pyridine and piperidine are toxic and flammable. DMF is a skin and eye irritant.[5] Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The presented two-step synthesis of 4-ethoxycinnamic acid from 4-hydroxybenzaldehyde is a reliable, high-yielding, and well-understood pathway. By leveraging the Williamson ether synthesis and the Knoevenagel-Doebner condensation, researchers can efficiently produce this valuable intermediate for applications in pharmaceutical and materials science. The detailed protocols and mechanistic rationale provided herein serve as a robust foundation for both laboratory-scale synthesis and further process development.

References

- Wikipedia. (n.d.). Perkin reaction.

- SATHEE. (n.d.). Chemistry Perkin Reaction Mechanism.

- J&K Scientific LLC. (2021). Perkin Reaction.

- BYJU'S. (n.d.). Perkin Reaction Mechanism.

- ChemIQSoc. (n.d.). Preparation of cinnamic acid (Perkin condensation).

- Dakota Ingredients. (n.d.). 4-Methoxycinnamic Acid: A Key Intermediate in Pharmaceutical Synthesis.

- BenchChem. (2025). Application Notes and Protocols for the Williamson Ether Synthesis of 4-Butoxybenzaldehyde.

- Scribd. (n.d.). Knoevenagel Condensation.

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- PubMed. (2023). The therapeutic role and mechanism of 4-Methoxycinnamic acid in fungal keratitis.

- BenchChem. (n.d.). Synthesis of 4-(Hexyloxy)benzaldehyde via Williamson Ether Synthesis: An Application Note and Protocol.

- PubChem. (n.d.). 4-Methoxycinnamic Acid.

- ChemicalBook. (n.d.). 4-methoxycinnamic acid 2-ethylhexyl ester(83834-59-7) 1H NMR.

- The Open Materials Science Journal. (n.d.). Effect of β-Alanine on The Preparation of 4-Ethoxy-Cinnamic Acid.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0002040).

- BMRB. (n.d.). bmse010212 4-Methoxycinnamic Acid.

- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

- Scribd. (n.d.). Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate.

-

Royal Society of Chemistry. (n.d.). Pyridine free Knoevenagel condensation for synthesis of cinnamic acids. Retrieved from [Link]

- ChemBeq. (n.d.). 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety.

- Semantic Scholar. (n.d.). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids.

- Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis.

- ChemicalBook. (n.d.). 4-METHOXYCINNAMIC ACID(943-89-5) 1H NMR spectrum.

- National Institutes of Health. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin.

- ResearchGate. (n.d.). Biological applications of p-methoxycinnamic acid.

- Sigma-Aldrich. (n.d.). 4-Methoxycinnamic acid, predominantly trans 99%.

- ChemicalBook. (n.d.). 4-Hydroxycinnamic acid synthesis.

- ChemSpider. (n.d.). Etherification of 4-Hydroxybenzaldehyde with a benzyl bromide.

Sources

- 1. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. francis-press.com [francis-press.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. openmaterialssciencejournal.com [openmaterialssciencejournal.com]

- 11. scribd.com [scribd.com]

- 12. 4-Hydroxycinnamic acid synthesis - chemicalbook [chemicalbook.com]

- 13. 4-Methoxycinnamic Acid | C10H10O3 | CID 699414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to the Natural Occurrence of Cinnamic Acid Derivatives and the Synthetic Nature of 4-Ethoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While 4-Ethoxycinnamic acid is a significant molecule in synthetic chemistry and drug development, extensive database searches and a review of the phytochemical literature confirm that it is not a known naturally occurring compound . Its structure, containing an ethoxy (-O-CH₂CH₃) group, is rare in the vast repertoire of plant secondary metabolites, where methoxy (-O-CH₃) groups are far more common. This guide, therefore, clarifies this critical distinction and provides an in-depth exploration of the natural world from which the precursors to 4-Ethoxycinnamic acid originate. We will delve into the biosynthesis and widespread natural occurrence of its parent compound, p-Coumaric acid (4-hydroxycinnamic acid), and its closely related, naturally abundant analogs. Furthermore, this guide will bridge the gap between the natural and the synthetic by detailing the straightforward chemical conversion of the natural precursor into 4-Ethoxycinnamic acid, and will discuss the analytical methodologies pertinent to both the natural precursors and their synthetic derivatives.

Part 1: The Phenylpropanoid Pathway: Nature's Synthesis of Cinnamic Acid Scaffolds

Cinnamic acids are a class of organic acids that are ubiquitous in the plant kingdom, forming the backbone of a vast array of secondary metabolites.[1][2] These compounds are vital for plant growth, defense, and reproduction.[1][2] The biosynthesis of these molecules occurs through the phenylpropanoid pathway, a complex network of enzymatic reactions that begins with the aromatic amino acid L-phenylalanine.[3][4]

Core Biosynthesis of p-Coumaric Acid

The direct natural precursor to synthetic 4-Ethoxycinnamic acid is p-Coumaric acid. It is a pivotal intermediate in the phenylpropanoid pathway, leading to the formation of flavonoids, stilbenes, and lignans.[3][4] There are two primary biosynthetic routes to p-Coumaric acid:

-

The Phenylalanine Route: This is the most common pathway in plants.[3][4]

-

The Tyrosine Route: A more direct route found in some microorganisms and plants.[3][5]

Naturally Occurring Derivatives of Cinnamic Acid

While 4-Ethoxycinnamic acid is absent, nature produces a stunning variety of other cinnamic acid derivatives, primarily through hydroxylation and methoxylation of the phenyl ring. These modifications are enzymatically controlled and lead to compounds with diverse biological activities.

| Compound Name | Structure | Natural Sources | Key Biological Activities |

| p-Coumaric Acid | 4-hydroxycinnamic acid | Ubiquitous in plants, found in peanuts, coffee, cereals.[3][7] | Antioxidant, anti-inflammatory, antimicrobial.[1][3] |

| Caffeic Acid | 3,4-dihydroxycinnamic acid | Coffee, fruits, vegetables.[2] | Antioxidant, anti-inflammatory, anticancer.[2] |

| Ferulic Acid | 4-hydroxy-3-methoxycinnamic acid | Grains (rice, wheat, oats), coffee, fruits.[8] | Antioxidant, UV-protectant, neuroprotective.[8] |

| Sinapic Acid | 4-hydroxy-3,5-dimethoxycinnamic acid | Spices, citrus fruits, rapeseed oil.[1] | Antioxidant, antimicrobial, anti-inflammatory.[1] |

| 4-Methoxycinnamic acid | 4-methoxycinnamic acid | Found in various plants including Scrophularia buergeriana and Anigozanthos preissii.[9][10][11] | Antifungal, anti-inflammatory, neuroprotective.[12] |

It is noteworthy that 4-Methoxycinnamic acid is a naturally occurring isomer of the compound of interest, highlighting nature's preference for methylation over ethoxylation in this context.

Part 2: From Natural Precursor to Synthetic Derivative: The Synthesis of 4-Ethoxycinnamic Acid

The absence of 4-Ethoxycinnamic acid in nature is contrasted by its straightforward synthesis from its naturally abundant precursor, p-Coumaric acid. This transformation is a classic example of the Williamson ether synthesis.

The Williamson Ether Synthesis Protocol

This reaction involves the deprotonation of the hydroxyl group on p-Coumaric acid to form a phenoxide, which then acts as a nucleophile to attack an ethyl halide (e.g., ethyl iodide or ethyl bromide), forming the ether linkage.

Step-by-Step Methodology:

-

Dissolution: Dissolve p-Coumaric acid in a suitable polar aprotic solvent, such as acetone or dimethylformamide (DMF).

-

Deprotonation: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution. The base will deprotonate the phenolic hydroxyl group, forming the potassium or sodium salt of p-Coumaric acid. This step is often accompanied by stirring and may be performed at room temperature or with gentle heating.

-

Alkylation: Introduce an ethylating agent, such as ethyl iodide (CH₃CH₂I) or ethyl bromide (CH₃CH₂Br), to the reaction mixture. The phenoxide ion will attack the electrophilic carbon of the ethyl group, displacing the halide and forming the ethoxy bond.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

-

Work-up and Purification: Once the reaction is complete, the mixture is typically filtered to remove the inorganic salts. The solvent is then removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 4-Ethoxycinnamic acid.

Part 3: Derivatives, Applications, and Biological Significance

While 4-Ethoxycinnamic acid itself is not natural, its synthesis opens the door to a wide range of derivatives with significant potential in drug development and other industries.

Synthetic Derivatives and Their Applications

The primary application of 4-Ethoxycinnamic acid is as a chemical intermediate.[13] Its derivatives have been investigated for a variety of pharmacological activities, including:

-

Anticancer: Cinnamic acid derivatives have shown therapeutic effects against various cancers.[14]

-

Antidiabetic: Some derivatives can stimulate insulin secretion and improve glucose uptake.[14]

-

Antimicrobial and Antifungal: The cinnamic acid scaffold is known to disrupt microbial cell membranes and inhibit biofilm formation.[14]

-

Anti-inflammatory: These compounds can inhibit key inflammatory signaling pathways.[14]

A prominent commercial derivative is Octyl methoxycinnamate (OMC), a widely used UV filter in sunscreens, which is synthesized from 4-methoxycinnamic acid.[15] Similar esterification of 4-ethoxycinnamic acid can produce analogous UV-protective agents.

Part 4: Analytical Methodologies

The analysis and characterization of cinnamic acids, both natural and synthetic, are crucial for research and quality control. High-performance liquid chromatography (HPLC) coupled with various detectors is the most common and powerful technique.

HPLC-Based Analysis of Cinnamic Acids

Principle: Reverse-phase HPLC separates compounds based on their polarity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase. Less polar compounds (like the ethoxy and methoxy derivatives) will have longer retention times than more polar compounds (like the hydroxylated precursors).

Typical Protocol for Analysis:

-

Sample Preparation:

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is standard.[16]

-

Mobile Phase: A gradient elution is typically used, starting with a higher proportion of an aqueous solvent (often with a small amount of acid like formic or acetic acid to ensure the carboxylic acids are protonated) and gradually increasing the proportion of an organic solvent like methanol or acetonitrile.[16][18][19]

-

Detection:

-

Diode Array Detector (DAD) or UV Detector: Cinnamic acids have a strong UV absorbance around 280-320 nm due to their conjugated system.[16] This is excellent for quantification.

-

Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) provides structural information and allows for highly sensitive and selective quantification, especially in complex matrices like biological samples.[17][20] Tandem MS (MS/MS) can be used for definitive identification based on fragmentation patterns.[17]

-

-

Table: Typical Chromatographic Parameters

| Parameter | Typical Setting | Rationale |

| Stationary Phase | C18 (Octadecylsilane) | Provides good retention and separation for moderately nonpolar analytes like cinnamic acids. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidifies the mobile phase to suppress ionization of the carboxylic acid group, leading to sharper peaks. |

| Mobile Phase B | Acetonitrile or Methanol | Organic solvent to elute the compounds from the C18 column. |

| Gradient | 10-90% B over 20-30 min | Allows for the separation of compounds with a range of polarities, from the more polar hydroxylated to the less polar ethoxy/methoxy derivatives. |

| Detection Wavelength | ~310 nm | Corresponds to the λmax for many cinnamic acid derivatives, providing high sensitivity. |

Conclusion and Future Outlook

The study of 4-Ethoxycinnamic acid provides a fascinating case study at the intersection of natural product chemistry and synthetic drug development. While this specific compound is a product of the laboratory, its core structure is deeply rooted in the ubiquitous phenylpropanoid pathway of the plant kingdom. Understanding the natural biosynthesis of its precursor, p-Coumaric acid, and the vast array of naturally occurring cinnamic acid derivatives provides crucial context for researchers. The ability to easily synthesize 4-Ethoxycinnamic acid from a renewable, plant-derived starting material underscores the power of chemistry to modify natural scaffolds for targeted applications. Future research will likely continue to explore the pharmacological potential of novel synthetic derivatives, leveraging the cinnamic acid backbone as a privileged structure for the development of new therapeutic agents.

References

-

Wikipedia. p-Coumaric acid. [Link]

-

Li, Y., et al. (2018). De Novo Biosynthesis of p-Coumaric Acid in E. coli with a trans-Cinnamic Acid 4-Hydroxylase from the Amaryllidaceae Plant Lycoris aurea. PubMed Central. [Link]

-

Tian, Y., et al. (2016). Naturally Occurring Cinnamic Acid Sugar Ester Derivatives. MDPI. [Link]

-

Li, Y., et al. (2018). De Novo Biosynthesis of p-Coumaric Acid in E. coli with a trans-Cinnamic Acid 4-Hydroxylase from the Amaryllidaceae Plant Lycoris aurea. Semantic Scholar. [Link]

-

Kallscheuer, N., et al. (2019). Biosynthesis of p-coumaric acid from glucose via the shikimate pathway in Corynebacterium glutamicum. ResearchGate. [Link]

-

Barreca, D., et al. (2020). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. MDPI. [Link]

-

Ikonnikov, M., et al. (2022). Natural and Synthetic Derivatives of Hydroxycinnamic Acid Modulating the Pathological Transformation of Amyloidogenic Proteins. PubMed Central. [Link]

-

Michalak, A., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. National Institutes of Health. [Link]

-

Tian, Y., et al. (2016). Naturally Occurring Cinnamic Acid Sugar Ester Derivatives. ResearchGate. [Link]

-

Hidalgo, W., et al. (2015). 4-Methoxycinnamic acid--An unusual phenylpropanoid involved in phenylphenalenone biosynthesis in Anigozanthos preissii. PubMed. [Link]

-

Herrero, M., et al. (2018). Liquid Chromatography-Mass Spectrometry for the Determination of Cinnamic Acids. ResearchGate. [Link]

-

PubChem. 4-Methoxycinnamic Acid. [Link]

-

The Good Scents Company. 4-methoxycinnamic acid. [Link]

-

Staniucha, A., et al. (2022). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. MDPI. [Link]

-

Wang, Y., et al. (2019). Development and validation of an ultra-high performance liquid chromatography/triple quadrupole mass spectrometry method for analyzing microbial-derived grape polyphenol metabolites. National Institutes of Health. [Link]

-

Fiveable. Ethoxy Definition - Organic Chemistry Key Term. [Link]

-

Singh, P., et al. (2024). Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. MDPI. [Link]

-

Hidalgo, W., et al. (2015). 4-Methoxycinnamic acid – An unusual phenylpropanoid involved in phenylphenalenone biosynthesis in Anigozanthos preissii. ResearchGate. [Link]

-

Zhang, Y., et al. (2024). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Preprints.org. [Link]

-

PubChem. cis-4-Methoxycinnamic acid. National Institutes of Health. [Link]

-

Li, Y., et al. (2023). The therapeutic role and mechanism of 4-Methoxycinnamic acid in fungal keratitis. PubMed. [Link]

-

Kim, M., et al. (2016). Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC. Scirp.org. [Link]

-

Organic Chemistry Highlights. (2007). Stereocontrolled Natural Product Synthesis: Cyclic Ethers and Macrolides. [Link]

-

LookChem. What is the synthesis method and optimal reaction conditions for 4-MethoxyCinnamic Acid? [Link]

-

ResearchGate. Biosynthesis of p-coumaric acid. [Link]

-

Tous Mohedano, E., et al. (2023). Cinnamic acid and p-coumaric acid are metabolized to 4-hydroxybenzoic acid by Yarrowia lipolytica. PubMed Central. [Link]

-

Cui, W., et al. (2022). Production of Trans-Cinnamic and p-Coumaric Acids in Engineered E. coli. MDPI. [Link]

-

Georganics. Ethers / Alkoxy group containing compounds. [Link]

-

Sampaolo, M. (2023). Special Issue “Ion Channels as a Therapeutic Target: Drug Design and Pharmacological Investigation 2.0”. MDPI. [Link]

-

Campaign for Safe Cosmetics. Ethoxylated Ingredients. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. De Novo Biosynthesis of p-Coumaric Acid in E. coli with a trans-Cinnamic Acid 4-Hydroxylase from the Amaryllidaceae Plant Lycoris aurea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. p-Coumaric acid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Natural and Synthetic Derivatives of Hydroxycinnamic Acid Modulating the Pathological Transformation of Amyloidogenic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Methoxycinnamic acid--An unusual phenylpropanoid involved in phenylphenalenone biosynthesis in Anigozanthos preissii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Methoxycinnamic Acid | C10H10O3 | CID 699414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. The therapeutic role and mechanism of 4-Methoxycinnamic acid in fungal keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Page loading... [wap.guidechem.com]

- 16. Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC [scirp.org]

- 17. Development and validation of an ultra-high performance liquid chromatography/triple quadrupole mass spectrometry method for analyzing microbial-derived grape polyphenol metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

A Spectroscopic Guide to 4-Ethoxycinnamic Acid: Structural Elucidation and Data Interpretation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxycinnamic acid, a derivative of cinnamic acid, is a valuable organic compound utilized in various fields, including the synthesis of pharmaceuticals and other bioactive molecules. Its chemical structure, characterized by a para-substituted ethoxy group on the phenyl ring conjugated with an acrylic acid moiety, imparts specific physicochemical properties that are of interest in drug design and materials science. Accurate structural confirmation and purity assessment are paramount for its application, necessitating a thorough analysis using modern spectroscopic techniques. This guide provides a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Ethoxycinnamic acid, offering insights into the principles of data acquisition and the logic behind spectral interpretation.

Molecular Structure and Spectroscopic Overview

The structural integrity of 4-Ethoxycinnamic acid is unequivocally established through a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together, they offer a comprehensive characterization of the molecule.

// Define the molecule's atoms C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,-0.7!"]; C3 [label="C", pos="2.4,0!"]; C4 [label="C", pos="2.4,1.4!"]; C5 [label="C", pos="1.2,2.1!"]; C6 [label="C", pos="0,1.4!"]; O1 [label="O", pos="3.6,2.1!"]; C7 [label="CH2", pos="4.8,1.4!"]; C8 [label="CH3", pos="6.0,2.1!"]; C9 [label="C", pos="-1.2,-0.7!"]; H1 [label="H", pos="-2.0,-0.2!"]; C10 [label="C", pos="-2.4,0!"]; H2 [label="H", pos="-2.4,0.8!"]; C11 [label="C", pos="-3.6,-0.7!"]; O2 [label="O", pos="-3.6,-1.8!"]; O3 [label="O", pos="-4.8,0!"]; H3 [label="H", pos="-5.6,0!"];

// Aromatic ring hydrogens H_C2 [label="H", pos="1.2,-1.5!"]; H_C3 [label="H", pos="3.2,0!"]; H_C5 [label="H", pos="1.2,2.9!"]; H_C6 [label="H", pos="-0.8,1.9!"];

// Draw the bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C4 -- O1; O1 -- C7; C7 -- C8; C1 -- C9; C9 -- H1; C9 -- C10; C10 -- H2; C10 -- C11; C11 -- O2; C11 -- O3; O3 -- H3;

// Double bonds edge [style=double]; C1 -- C6; C2 -- C3; C4 -- C5; C9 -- C10; C11 -- O2 [len=1.5];

}

Caption: Molecular Structure of 4-Ethoxycinnamic AcidNuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework. For 4-Ethoxycinnamic acid, both ¹H and ¹³C NMR are essential for confirming the substitution pattern of the aromatic ring and the stereochemistry of the alkene.

Experimental Protocol: NMR Spectroscopy

Rationale for Experimental Choices: The selection of a suitable deuterated solvent is critical to avoid interfering signals from the solvent itself. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for cinnamic acid derivatives due to their ability to dissolve the compound and their distinct chemical shift ranges. Tetramethylsilane (TMS) is typically added as an internal standard, providing a reference point (0 ppm) for accurate chemical shift measurements. A moderate sample concentration of 5-10 mg in 0.6-0.8 mL of solvent is generally sufficient for obtaining high-quality spectra on a modern NMR spectrometer (e.g., 400 MHz or higher).

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 4-Ethoxycinnamic acid and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra. Standard acquisition parameters are typically used, with a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.

¹H NMR Data and Interpretation

Expected ¹H NMR Data (Predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Broad Singlet | 1H | -COOH |

| ~7.7 | Doublet | 1H | Ar-CH= |

| ~7.5 | Doublet | 2H | Ar-H (ortho to acrylic) |

| ~6.9 | Doublet | 2H | Ar-H (meta to acrylic) |

| ~6.3 | Doublet | 1H | =CH-COOH |

| ~4.1 | Quartet | 2H | -O-CH₂-CH₃ |

| ~1.4 | Triplet | 3H | -O-CH₂-CH₃ |

Interpretation of the ¹H NMR Spectrum:

-

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated at a downfield chemical shift (around 12.5 ppm) due to the acidic nature of the proton and hydrogen bonding.

-

Alkene Protons (-CH=CH-): Two doublets are expected for the vinyl protons. The trans-stereochemistry results in a large coupling constant (J ≈ 16 Hz). The proton attached to the carbon adjacent to the aromatic ring (Ar-CH=) appears further downfield (~7.7 ppm) compared to the proton adjacent to the carbonyl group (=CH-COOH) at ~6.3 ppm.

-

Aromatic Protons (Ar-H): The para-substitution pattern gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-donating ethoxy group are shielded relative to the protons ortho to the electron-withdrawing acrylic acid group.

-

Ethoxy Group Protons (-O-CH₂-CH₃): The methylene protons (-O-CH₂-) are expected to appear as a quartet around 4.1 ppm due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) will appear as a triplet around 1.4 ppm, coupled to the methylene protons.

¹³C NMR Data and Interpretation

Similar to the ¹H NMR data, a publicly available, peer-reviewed ¹³C NMR spectrum for 4-Ethoxycinnamic acid is not readily found. The following are the expected chemical shifts based on known substituent effects and data from analogous compounds.

Expected ¹³C NMR Data (Predicted):

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | -COOH |

| ~160 | Ar-C-O |

| ~145 | Ar-CH= |

| ~130 | Ar-CH (ortho to acrylic) |

| ~127 | Ar-C (ipso to acrylic) |

| ~116 | =CH-COOH |

| ~115 | Ar-CH (meta to acrylic) |

| ~64 | -O-CH₂- |

| ~15 | -CH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (-COOH): The carboxylic acid carbon is expected to resonate at the most downfield position, typically around 168 ppm.

-

Alkene Carbons (-CH=CH-): The two sp² hybridized carbons of the alkene will appear in the range of 115-145 ppm. The carbon attached to the aromatic ring (Ar-CH=) will be further downfield than the carbon adjacent to the carbonyl group (=CH-COOH).

-

Aromatic Carbons (Ar-C): The six aromatic carbons will have distinct chemical shifts. The carbon bearing the ethoxy group (Ar-C-O) will be significantly downfield (~160 ppm). The remaining aromatic carbons will appear in the typical aromatic region (115-130 ppm).

-

Ethoxy Group Carbons (-O-CH₂-CH₃): The methylene carbon (-O-CH₂-) is expected around 64 ppm, while the methyl carbon (-CH₃) will be the most upfield signal at approximately 15 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 4-Ethoxycinnamic acid will exhibit characteristic absorption bands for the carboxylic acid, alkene, aromatic ring, and ether functionalities.

Experimental Protocol: IR Spectroscopy

Rationale for Experimental Choices: For solid samples like 4-Ethoxycinnamic acid, the potassium bromide (KBr) pellet method is a common and effective technique. This involves intimately mixing the sample with dry KBr powder and pressing it into a transparent pellet. KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹). This method avoids solvent interference and provides a high-quality spectrum of the solid-state sample.

Step-by-Step Methodology:

-

Sample Preparation: Grind a small amount (1-2 mg) of 4-Ethoxycinnamic acid with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum.

IR Spectrum Data and Interpretation

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3050 | C-H stretch | Aromatic/Alkene |

| ~2980, ~2870 | C-H stretch | Aliphatic (Ethoxy) |

| ~1680 | C=O stretch | Carboxylic Acid |

| ~1625 | C=C stretch | Alkene |

| ~1600, ~1510 | C=C stretch | Aromatic Ring |

| ~1250, ~1040 | C-O stretch | Ether/Carboxylic Acid |

| ~980 | =C-H bend (out-of-plane) | trans-Alkene |

Interpretation of the IR Spectrum:

-

O-H Stretch: A very broad absorption band from 3300 to 2500 cm⁻¹ is a hallmark of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.

-

C-H Stretches: Absorptions just above 3000 cm⁻¹ are characteristic of aromatic and vinylic C-H stretching vibrations. The peaks just below 3000 cm⁻¹ correspond to the aliphatic C-H stretches of the ethoxy group.

-

C=O Stretch: A strong, sharp absorption band around 1680 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the conjugated carboxylic acid.

-

C=C Stretches: The alkene C=C stretch is expected around 1625 cm⁻¹, while the aromatic C=C stretching vibrations will appear as a pair of bands around 1600 and 1510 cm⁻¹.

-

C-O Stretches: Strong bands in the fingerprint region, particularly around 1250 cm⁻¹ (asymmetric C-O-C stretch of the aryl ether) and 1040 cm⁻¹ (symmetric C-O-C stretch), confirm the presence of the ethoxy group. The C-O stretch of the carboxylic acid also contributes in this region.

-

=C-H Bend: A strong out-of-plane bending vibration around 980 cm⁻¹ is characteristic of a trans-disubstituted alkene, confirming the stereochemistry of the double bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elemental composition.

Experimental Protocol: Mass Spectrometry

Rationale for Experimental Choices: Electron Ionization (EI) is a classic and robust ionization technique for relatively small, volatile organic molecules like 4-Ethoxycinnamic acid. It involves bombarding the sample with high-energy electrons (typically 70 eV), which causes ionization and characteristic fragmentation. This "hard" ionization technique is highly reproducible and generates a fingerprint-like mass spectrum that can be compared to spectral libraries.

Step-by-Step Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a high-vacuum environment.

-

Ionization: The gaseous sample molecules are bombarded with a beam of 70 eV electrons, causing the ejection of an electron to form a molecular ion (M⁺•) and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Mass Spectrum Data and Interpretation

The electron ionization mass spectrum of 4-Ethoxycinnamic acid is available from the NIST WebBook.[1]

Key Mass Spectrometry Data:

| m/z | Relative Intensity (%) | Proposed Fragment |

| 192 | 100 | [M]⁺• (Molecular Ion) |

| 164 | ~80 | [M - CO]⁺• or [M - C₂H₄]⁺• |

| 147 | ~95 | [M - OCH₂CH₃]⁺ |

| 119 | ~60 | [M - COOH - C₂H₄]⁺ |

M [label="[C₁₁H₁₂O₃]⁺•\nm/z = 192"]; F1 [label="[C₁₀H₁₂O₂]⁺•\nm/z = 164"]; F2 [label="[C₉H₇O₂]⁺\nm/z = 147"]; F3 [label="[C₈H₇O]⁺\nm/z = 119"];

M -> F1 [label="- CO or - C₂H₄"]; M -> F2 [label="- •OCH₂CH₃"]; F1 -> F3 [label="- COOH"];

}

Caption: Proposed EI Mass Spectrometry Fragmentation of 4-Ethoxycinnamic AcidInterpretation of the Mass Spectrum:

-

Molecular Ion Peak ([M]⁺•): The peak at m/z 192 corresponds to the molecular weight of 4-Ethoxycinnamic acid (C₁₁H₁₂O₃), confirming its elemental composition. This is the base peak, indicating its relative stability under EI conditions.

-

Fragment at m/z 164: This significant peak likely arises from the loss of either a neutral molecule of carbon monoxide (CO) from the carboxylic acid group or the loss of ethene (C₂H₄) from the ethoxy group.

-

Fragment at m/z 147: This intense peak corresponds to the loss of an ethoxy radical (•OCH₂CH₃), resulting in a stable acylium ion.

-

Fragment at m/z 119: This fragment can be formed by the subsequent loss of a carboxyl radical (•COOH) from the fragment at m/z 164 (after the loss of ethene).

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provides a definitive and comprehensive structural characterization of 4-Ethoxycinnamic acid. ¹H and ¹³C NMR spectroscopy would confirm the connectivity of the carbon-hydrogen framework and the stereochemistry of the molecule. IR spectroscopy identifies the key functional groups, including the carboxylic acid, alkene, aromatic ring, and ether moieties. Mass spectrometry confirms the molecular weight and provides valuable information about the fragmentation patterns, which further corroborates the proposed structure. This in-depth spectroscopic guide serves as a crucial reference for researchers and professionals, ensuring the accurate identification and quality control of 4-Ethoxycinnamic acid in scientific and industrial applications.

References

-

National Institute of Standards and Technology (NIST). 4-Ethoxycinnamic acid. In: NIST Chemistry WebBook. [Link] (accessed December 2023).

Sources

Introduction: Understanding the Molecular Landscape of 4-Ethoxycinnamic Acid

An In-Depth Technical Guide to the Solubility and Stability of 4-Ethoxycinnamic Acid

4-Ethoxycinnamic acid (4-ECA) is an aromatic carboxylic acid belonging to the phenylpropanoid family. Its structure, characterized by a benzene ring substituted with an ethoxy group and an acrylic acid side chain, imparts a unique combination of lipophilicity and acidic functionality. This molecular architecture makes it a valuable intermediate in organic synthesis and a scaffold for the development of novel bioactive compounds.[1] Derivatives of cinnamic acid are widely explored for their potential therapeutic properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[2][3]

A thorough understanding of the solubility and stability of 4-ECA is a critical prerequisite for its effective utilization in any research or development setting. These fundamental physicochemical properties govern everything from reaction kinetics and purification strategies to formulation design and shelf-life determination. This guide provides a comprehensive examination of these characteristics, grounded in established chemical principles and supported by actionable experimental protocols.

The Solubility Profile of 4-Ethoxycinnamic Acid

Solubility is a thermodynamic equilibrium, representing the maximum amount of a solute that can dissolve in a given solvent at a specific temperature and pressure. For 4-ECA, solubility is dictated by the interplay between its crystalline structure and its interactions with the solvent at a molecular level.

Theoretical Framework: What Governs Solubility?

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] The 4-ECA molecule possesses distinct polar and non-polar regions:

-

Polar Moieties: The carboxylic acid group (-COOH) is highly polar and capable of acting as both a hydrogen bond donor and acceptor.

-

Moderately Polar Moieties: The ethoxy group (-OCH₂CH₃) and the conjugated π-system of the benzene ring and double bond contribute to the molecule's overall polarizability.

-

Non-Polar Moieties: The phenyl ring and the ethyl portion of the ethoxy group are inherently non-polar (lipophilic).

Therefore, 4-ECA is expected to exhibit favorable solubility in polar organic solvents that can engage in hydrogen bonding, such as alcohols (ethanol, methanol) and solvents with high polarity like dimethyl sulfoxide (DMSO).[5][6][7] Conversely, its solubility will be limited in non-polar solvents like hexane, which cannot effectively solvate the polar carboxylic acid group.[8]

The Critical Role of pH: As a carboxylic acid with a predicted pKa similar to related structures (around 4.4-4.6), the aqueous solubility of 4-ECA is highly dependent on pH.[9][10]

-

At pH < pKa: The carboxylic acid group is predominantly in its neutral, protonated form (-COOH). This form is less polar, resulting in low aqueous solubility.

-

At pH > pKa: The molecule deprotonates to form the carboxylate anion (-COO⁻). This ionic form is significantly more polar and readily interacts with water molecules, leading to a substantial increase in aqueous solubility.

Quantitative Solubility Data

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Water (pH 3.0) | Polar, Protic | Very Low | The carboxylic acid is protonated and the molecule is largely non-polar.[11][12] |

| Water (pH 7.4) | Polar, Protic | Moderate to High | The carboxylic acid is deprotonated to the more soluble carboxylate salt. |

| Methanol / Ethanol | Polar, Protic | Soluble to Highly Soluble | Alcohols can effectively form hydrogen bonds with the carboxylic acid group.[5][6] |

| Acetone | Polar, Aprotic | Soluble | The polar carbonyl group interacts favorably with the solute.[11] |

| Ethyl Acetate | Moderately Polar | Soluble | A good balance of polarity for solvating both molecular features.[5][6] |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | Highly Soluble | A highly polar solvent capable of disrupting the crystal lattice and solvating the molecule.[7] |

| Hexane / Toluene | Non-Polar | Insoluble to Sparingly Soluble | Insufficient polarity to overcome the solute-solute interactions in the crystal lattice.[8][11] |

Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol describes the gold-standard isothermal shake-flask method for accurately determining equilibrium solubility. The causality behind this method is to ensure that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution.

Methodology:

-

Preparation: Add an excess amount of solid 4-ECA to a series of vials containing a known volume of the selected solvent. The excess solid is crucial to ensure saturation is achieved and maintained.

-

Equilibration: Seal the vials and place them in an isothermal shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (typically 24-72 hours). A preliminary kinetic study should be performed to determine the time required to reach equilibrium.[4]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the isothermal bath for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant. To avoid aspirating solid particles, use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE or PVDF).

-

Dilution: Immediately dilute the collected sample gravimetrically or volumetrically with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating analytical method, such as HPLC-UV, to determine the concentration of 4-ECA.[13][14]

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in mg/mL or mol/L.

The Stability Profile of 4-Ethoxycinnamic Acid

Stability testing is the systematic evaluation of an active substance's ability to maintain its quality, purity, and potency over time under the influence of various environmental factors.[][16] For 4-ECA, potential degradation pathways include hydrolysis, oxidation, and photodegradation.

Theoretical Framework: Potential Degradation Pathways

-

Hydrolytic Degradation: While the core structure is generally stable against hydrolysis, extreme pH conditions combined with high temperatures could potentially affect the molecule, although this is less common for the cinnamic acid structure itself compared to its esters.

-

Oxidative Degradation: The electron-rich aromatic ring and the double bond are susceptible to oxidation. The presence of peroxides, metal ions, or exposure to atmospheric oxygen, especially under heat or light, can initiate oxidative degradation.

-

Photodegradation: Cinnamic acid and its derivatives are well-known to absorb UV radiation.[6] This absorption can lead to two primary photochemical reactions:

-

cis-trans Isomerization: The thermodynamically stable trans isomer can convert to the cis isomer upon UV exposure, potentially altering its physical and biological properties.[17]

-

[2+2] Cycloaddition: In the solid state or in concentrated solutions, photodimerization can occur to form cyclobutane derivatives like truxillic or truxinic acids.[17]

-

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the sample to identify likely degradation products and establish the intrinsic stability of the molecule.[18] This data is essential for developing stability-indicating analytical methods.

Representative Forced Degradation Conditions and Expected Outcomes:

| Condition | Reagents & Conditions | Expected Stability Outcome for 4-ECA |

| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24h | Likely Stable |

| Base Hydrolysis | 0.1 M NaOH, 60 °C, 24h | Potential for some degradation |

| Oxidation | 3% H₂O₂, RT, 24h | Potential for degradation |

| Thermal Stress | Solid state, 80 °C, 48h | Likely Stable |

| Photostability | Solid & Solution, ICH Q1B conditions (UV/Vis light) | Degradation expected |

Experimental Protocol: Forced Degradation and Long-Term Stability Studies

This protocol outlines a comprehensive approach to stability testing, aligning with ICH guidelines.[19][20] The purpose of a stability program is to provide evidence on how the quality of a substance varies with time under the influence of temperature, humidity, and light.[16][20]

Methodology:

-

Forced Degradation:

-

Prepare solutions of 4-ECA (e.g., 1 mg/mL) in the stress media (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and water for control).

-

Expose solid and solution samples to thermal and photolytic stress as defined in the table above.

-

At appropriate time points, withdraw samples. Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable.

-

-

Long-Term Stability Study:

-

Package the 4-ECA solid in containers that simulate the proposed storage and distribution packaging.[16]